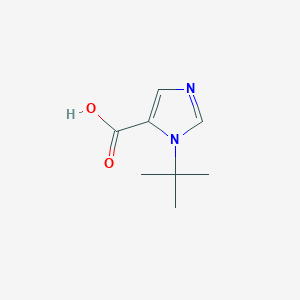

1-(Tert-butyl)-1H-imidazole-5-carboxylic acid

Description

1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group and a carboxylic acid group

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-tert-butylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-5-9-4-6(10)7(11)12/h4-5H,1-3H3,(H,11,12) |

InChI Key |

YCKCKBCZEWVTNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=NC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems have been employed to introduce tert-butyl groups efficiently . Additionally, the use of protecting groups and selective deprotection steps can be crucial in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(Tert-butyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the tert-butyl group can affect the compound’s steric and electronic properties, modulating its reactivity and interactions .

Comparison with Similar Compounds

1H-imidazole-4-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.

2-(Tert-butyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the tert-butyl group at a different position, affecting its reactivity.

1-(Tert-butyl)-1H-imidazole-2-carboxylic acid: Another positional isomer with distinct chemical behavior.

Uniqueness: 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups, which confer distinct steric and electronic properties.

Biological Activity

1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a tert-butyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 182.22 g/mol. The unique spatial arrangement of substituents on the imidazole ring influences its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including multi-drug resistant organisms. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on microbial biomolecules, disrupting essential cellular functions.

Anticancer Properties

The compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship analysis revealed that modifications to the imidazole ring can enhance cytotoxicity, suggesting that the imidazole moiety plays a crucial role in its anticancer efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The carboxylic acid group can interact with nucleophilic sites on proteins and nucleic acids, leading to functional alterations in these biomolecules.

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways critical for microbial survival and cancer cell proliferation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has identified key structural features that contribute to the biological activity of this compound:

- Imidazole Ring : Essential for interaction with biological targets.

- Tert-butyl Group : Influences lipophilicity and cellular uptake.

- Carboxylic Acid Group : Critical for binding interactions.

The following table summarizes findings from various studies on related compounds:

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 10.5 | Effective against Gram-positive bacteria |

| 1-(Methyl)-1H-imidazole-5-carboxylic acid | Anticancer | 15.0 | Enhanced activity against resistant cell lines |

| 2-(Tert-butyl)-1H-imidazole-4-carboxylic acid | Antimicrobial | 8.2 | Broader spectrum against Gram-negative bacteria |

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with an IC50 value indicating potent inhibition.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, assessing its effects on various cancer cell lines. Results showed that it induced apoptosis in human melanoma cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.